1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine
Phosphatidylcholine acylated with two heptadecanoic acids. For use in lipid studies and as internal standard. See similar compounds
1,2-Diheptadecanoyl-sn-glycero-3-PC (DHDPC) is a synthetic phosphatidylcholine containing 17:0 fatty acids at the sn-1 and sn-2 positions. It has been used as an internal standard for the quantification of phosphatidylcholines by LC-MS.
PC(17:0/17:0) is a phosphatidylcholine 34:0.
1,2-Diheptadecanoyl-sn-glycero-3-PC (DHDPC) is a synthetic phosphatidylcholine containing 17:0 fatty acids at the sn-1 and sn-2 positions. It has been used as an internal standard for the quantification of phosphatidylcholines by LC-MS.
PC(17:0/17:0) is a phosphatidylcholine 34:0.
Brand Name:
Vulcanchem
CAS No.:
70897-27-7
VCID:
VC21247741
InChI:
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC
Molecular Formula:
C42H84NO8P
Molecular Weight:
762.1 g/mol
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine
CAS No.: 70897-27-7
Cat. No.: VC21247741
Molecular Formula: C42H84NO8P
Molecular Weight: 762.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phosphatidylcholine acylated with two heptadecanoic acids. For use in lipid studies and as internal standard. See similar compounds 1,2-Diheptadecanoyl-sn-glycero-3-PC (DHDPC) is a synthetic phosphatidylcholine containing 17:0 fatty acids at the sn-1 and sn-2 positions. It has been used as an internal standard for the quantification of phosphatidylcholines by LC-MS. PC(17:0/17:0) is a phosphatidylcholine 34:0. |
|---|---|
| CAS No. | 70897-27-7 |
| Molecular Formula | C42H84NO8P |
| Molecular Weight | 762.1 g/mol |
| IUPAC Name | [(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
| Standard InChI Key | RTWAYAIMWLNAJW-RRHRGVEJSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC |
| Appearance | Unit:50 mgPurity:98+%Physical solid |
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